molecular formula C41H84 B14390251 15,25-Dimethylnonatriacontane CAS No. 90052-44-1

15,25-Dimethylnonatriacontane

Cat. No.: B14390251
CAS No.: 90052-44-1
M. Wt: 577.1 g/mol
InChI Key: WVYQRELMOLDVGJ-UHFFFAOYSA-N
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Description

15,25-Dimethylnonatriacontane is a long-chain hydrocarbon with the molecular formula C41H84. It is a member of the alkane family, characterized by its saturated carbon chain with no double or triple bonds. This compound is notable for its structural complexity, featuring two methyl groups attached to the 15th and 25th carbon atoms of the nonatriacontane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15,25-Dimethylnonatriacontane typically involves the stepwise elongation of shorter hydrocarbon chains. One common method is the catalytic hydrogenation of unsaturated precursors, followed by selective methylation at the desired positions. The reaction conditions often include high temperatures and pressures, along with the use of catalysts such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve the Fischer-Tropsch process, which converts carbon monoxide and hydrogen into long-chain hydrocarbons. This process is catalyzed by metals such as iron or cobalt and operates under high temperatures and pressures. The resulting mixture of hydrocarbons is then refined to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

15,25-Dimethylnonatriacontane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.

    Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to remove any unsaturation in the precursor molecules.

    Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is typical.

    Substitution: Halogenation often uses chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products

    Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.

    Reduction: The primary product is the fully saturated hydrocarbon.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

15,25-Dimethylnonatriacontane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 15,25-Dimethylnonatriacontane in biological systems involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In insects, it acts as a semiochemical, influencing behaviors such as mating and host location .

Comparison with Similar Compounds

Similar Compounds

  • 13,17-Dimethylnonatriacontane
  • 11,15-Dimethylnonatriacontane
  • 15,19-Dimethylnonatriacontane

Uniqueness

15,25-Dimethylnonatriacontane is unique due to its specific methylation pattern, which can influence its physical properties and biological activity. Compared to its isomers, it may exhibit different melting points, solubility, and reactivity, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

90052-44-1

Molecular Formula

C41H84

Molecular Weight

577.1 g/mol

IUPAC Name

15,25-dimethylnonatriacontane

InChI

InChI=1S/C41H84/c1-5-7-9-11-13-15-17-19-21-24-28-32-36-40(3)38-34-30-26-23-27-31-35-39-41(4)37-33-29-25-22-20-18-16-14-12-10-8-6-2/h40-41H,5-39H2,1-4H3

InChI Key

WVYQRELMOLDVGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCCCCCCCCCC

Origin of Product

United States

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